N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methyl group at the 6-position and a methylsulfonyl group at the 3-position of the benzamide moiety. This compound belongs to a broader class of N-(thiazol-2-yl)benzamides, which are known for their diverse pharmacological and material science applications, including kinase inhibition, corrosion resistance, and enzyme modulation .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVJNQCDJCNEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiazole derivative with 3-(methylsulfonyl)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell proliferation or acting as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern:
- 6-Methylbenzo[d]thiazole vs. However, the amino group may reduce metabolic stability compared to the methyl group in the target compound . N-(4-(Pyridin-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (9a) (): The substitution of benzo[d]thiazole with a pyridinyl-thiazole heterocycle introduces aromatic nitrogen atoms, which could enhance π-π stacking interactions in biological systems. However, the 6-methyl group in the target compound may confer greater lipophilicity, improving membrane permeability .
- Methylsulfonyl vs. Trifluoromethyl/Chloro Substituents :
- N-Methyl-4-(3-trifluoromethylphenyl)thiazole-2-amine (6a) (): The trifluoromethyl group is a strong electron-withdrawing substituent but lacks the sulfonyl group’s hydrogen-bond acceptor capacity. This difference may influence target selectivity; for example, sulfonyl groups are critical in kinase inhibitor interactions .
- N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-substituted benzamides (): The carbamothioyl group introduces sulfur-based hydrogen bonding, which is absent in the target compound. This structural divergence may lead to distinct bioactivity profiles, such as protease vs. kinase inhibition .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Key Research Findings
- Bioactivity Divergence : Benzo[d]thiazole derivatives (e.g., ABTB) prioritize material science applications, while pyridinyl-thiazole analogs (e.g., 9a) are more pharmacologically relevant .
- Synthetic Challenges : Multistep functionalization of the benzo[d]thiazole core may limit scalability compared to simpler thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
